1-Mercapto-3-pentanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

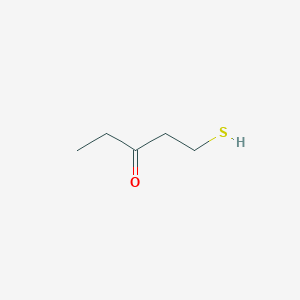

1-Mercapto-3-pentanone, also known as 1-Sulfanylpentan-3-one or 1-mercaptopentan-3-one, is a chemical compound with the formula C5H10OS . It is a member of the ketones, a family of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms . It has a sulfurous type odor and an alliaceous type flavor .

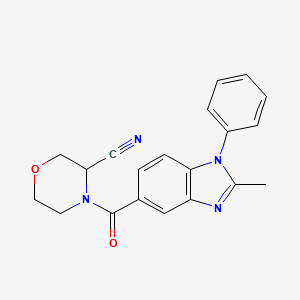

Molecular Structure Analysis

The molecular structure of 1-Mercapto-3-pentanone consists of a five-carbon chain with a ketone functional group at the third carbon and a mercapto group at the first carbon . The molecular weight of this compound is 118.197 .Scientific Research Applications

Aroma Compound Formation in Maillard Reaction

1-Mercapto-3-pentanone has been identified as a key intermediate in the Maillard reaction, which involves the thermal treatment of thiamine, cysteine, and xylose. This reaction is crucial in understanding the generation of aroma compounds in various food items (Cerny & Guntz-Dubini, 2008).

Role in Japanese Green Tea Aroma

The compound is a significant odorant in Japanese green tea infusions. Its concentration and contribution to the tea's flavor profile vary with the roasting temperature of the tea leaves, as well as the crop season (Kumazawa, Kubota, & Masuda, 2005).

Influence of Varietal Amino Acid Profiles in Wine

In the context of wine, 1-Mercapto-3-pentanone is released during alcoholic fermentation from its precursors. The release is significantly influenced by the amino acid profile of grape varieties, suggesting its role in shaping the aromatic profile of wines (Alegre et al., 2017).

Oxidative Stability in Food Flavors

Studies have shown that 1-Mercapto-3-pentanone, among other mercaptans, has varying rates of oxidation which can influence the stability and flavor profile of food products (Hofmann, Schieberle, & Grosch, 1996).

Application in Oil Recovery

Interestingly, 1-Mercapto-3-pentanone has been applied in enhancing water imbibition in coreflooding of fractured carbonate cores, demonstrating its utility in oil recovery processes (Argüelles-Vivas et al., 2020).

Quantification in Heated Meat

The compound has been quantified in heated meat, showing its role as a potent odorant and contributing to the sensory characteristics of cooked meat products (Kerscher & Grosch, 1998).

Other Applications

1-Mercapto-3-pentanone has been involved in various other studies, including its occurrence in lager beers, its formation from thiol precursors, and its sensory impact in different foods and beverages (Vermeulen et al., 2006), (Li et al., 2021), (Musumeci et al., 2015).

Safety and Hazards

properties

IUPAC Name |

1-sulfanylpentan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-2-5(6)3-4-7/h7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZNCWCHFKUYAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Mercapto-3-pentanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709912.png)

![N-(2,4-difluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2709920.png)

![2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2709927.png)

![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2709928.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2709929.png)

![[4-(3-Fluoropropoxy)phenyl]methanol](/img/structure/B2709930.png)